2-Tert-butoxy-5-cyclopropoxy-N-methylaniline
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Overview
Description
2-Tert-butoxy-5-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-N-methylaniline has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-methylaniline: Similar structure but lacks the cyclopropoxy group.
2-Tert-butoxy-6-cyclopropoxy-N-methylaniline: Similar structure with a different position of the cyclopropoxy group.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-N-methylaniline is unique due to the specific positioning of the tert-butoxy and cyclopropoxy groups on the aniline core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-7-11(9-12(13)15-4)16-10-5-6-10/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
NBOJGERJDAQNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)NC |
Origin of Product |
United States |
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